Cas no 1230487-01-0 (4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde)

4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde structure
1230487-01-0 structure
Product name:4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde
CAS No:1230487-01-0
MF:C25H28F3NO2
MW:431.490537643433
CID:4879910
PubChem ID:123767044

4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-{1-[(E)-4-Cyclohexyl-3-trifluoromethyl-benzyloxy-imino]-ethyl}-2-ethyl-benzaldehyde
    • Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-
    • 4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyd
    • 4-((E)-1-(4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino)ethyl)-2-ethylbenzaldehyde
    • (E)-4-(1-(((4-CYCLOHEXYL-3-(TRIFLUOROMETHYL)BENZYL)OXY)IMINO)ETHYL)-2-ETHYLBENZALDEHYDE
    • DB-152253
    • G81151
    • 1230487-01-0
    • 4-[1-[[[4-Cyclohexyl-3-(trifluoromethyl)benzyl]oxy]imino]ethyl]-2-ethylbenzaldehyde
    • 4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde
    • Inchi: 1S/C25H28F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-15,20H,3-8,16H2,1-2H3/b29-17-
    • InChI Key: LZVPPNPKHOGSRF-RHANQZHGSA-N
    • SMILES: FC(C1C=C(CO/N=C(/C)\C2=CC=C(C=O)C(CC)=C2)C=CC=1C1CCCCC1)(F)F

Computed Properties

  • Exact Mass: 431.20721362g/mol
  • Monoisotopic Mass: 431.20721362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 7.4

4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde Related Literature

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